molecular formula C7H5BrN2O5 B1528166 2-Bromo-4-methoxy-1,3-dinitro-benzene CAS No. 1421312-12-0

2-Bromo-4-methoxy-1,3-dinitro-benzene

Cat. No.: B1528166
CAS No.: 1421312-12-0
M. Wt: 277.03 g/mol
InChI Key: FPDNCAVWOUOBNQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1,3-dinitro-benzene is a chemical compound belonging to the family of nitroaromatic compounds. It is characterized by the presence of bromine, methoxy, and dinitro functional groups attached to a benzene ring. This compound is known for its yellow crystalline appearance and is used in various fields such as medical research, environmental research, and industrial applications.

Preparation Methods

The synthesis of 2-Bromo-4-methoxy-1,3-dinitro-benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide.

Chemical Reactions Analysis

2-Bromo-4-methoxy-1,3-dinitro-benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-withdrawing nitro groups and electron-donating methoxy group.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Scientific Research Applications

2-Bromo-4-methoxy-1,3-dinitro-benzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and therapeutic effects.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-1,3-dinitro-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups enhance the compound’s reactivity towards nucleophiles, while the bromine and methoxy groups influence its electronic properties. These interactions can lead to various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

2-Bromo-4-methoxy-1,3-dinitro-benzene can be compared with other nitroaromatic compounds such as:

    1-Bromo-2,4-dinitrobenzene: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.

    2-Bromo-4,6-dinitroaniline: Contains an amino group instead of a methoxy group, leading to different chemical and biological properties.

Properties

IUPAC Name

3-bromo-1-methoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(9(11)12)6(8)7(5)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDNCAVWOUOBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277832
Record name Benzene, 2-bromo-4-methoxy-1,3-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421312-12-0
Record name Benzene, 2-bromo-4-methoxy-1,3-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421312-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-4-methoxy-1,3-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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